

Spectroscopic analysis of 2,2,2-Trichloroacetaldehyde hydrate (NMR, IR, MS)

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Compound of Interest		
Compound Name:	2,2,2-Trichloroacetaldehyde hydrate	
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An In-depth Technical Guide to the Spectroscopic Analysis of **2,2,2-Trichloroacetaldehyde Hydrate**

Introduction

2,2,2-Trichloroacetaldehyde hydrate, commonly known as chloral hydrate, is a gem-diol that has seen historical use as a sedative and hypnotic. Its simple yet unique structure, featuring a hydrated aldehyde functionality and a trichloromethyl group, provides an excellent case study for the application of fundamental spectroscopic techniques in chemical analysis. This guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for chloral hydrate, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of chloral hydrate.

Table 1: ¹H NMR Spectroscopic Data for Chloral Hydrate



Proton (¹H)	Chemical Shift (δ) in ppm	Multiplicity	Integration
-CH(OH)2	~5.2-5.5 (solvent dependent)	Triplet	1H
-CH(OH)2	~5.8-6.5 (solvent dependent)	Doublet	2H

Note: Chemical shifts are highly dependent on the solvent used and the concentration.

Table 2: 13C NMR Spectroscopic Data for Chloral Hydrate

Carbon (13C)	Chemical Shift (δ) in ppm	
-CCl ₃	~98	
-CH(OH) ₂	~91	

Note: Chemical shifts can vary slightly based on the solvent.

Table 3: IR Spectroscopic Data for Chloral Hydrate

Functional Group	Vibrational Mode	**Absorption Range (cm ⁻¹) **
О-Н	Stretching	3200-3400 (broad)
С-Н	Stretching	2900-3000
C-O	Stretching	1000-1100
C-Cl	Stretching	700-800

Table 4: Mass Spectrometry Data for Chloral Hydrate



m/z	Relative Intensity (%)	Assignment
111/113/115	High	[CCl ₃] ⁺
82/84	Moderate	[CHCIO]+
47	High	[CCI]+

Note: The presence of chlorine isotopes (35Cl and 37Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A 5-10 mg sample of 2,2,2-trichloroacetaldehyde hydrate was
 dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm
 NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Key acquisition parameters included a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were obtained on the same 400 MHz spectrometer. A 90° pulse width, a relaxation delay of 2 seconds, and an accumulation of 1024 scans were utilized to achieve a good signal-to-noise ratio.
- 2. Infrared (IR) Spectroscopy
- Sample Preparation: A small amount of solid chloral hydrate was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

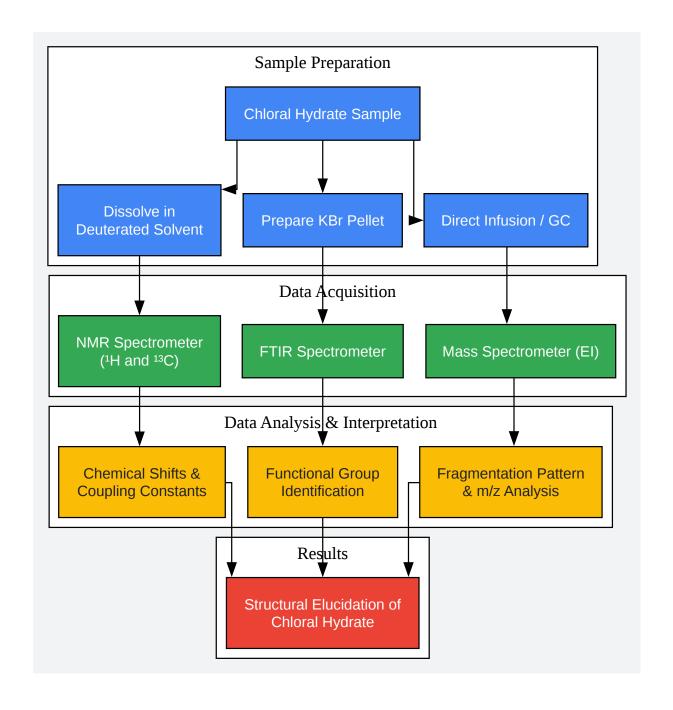


- Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet was first obtained and automatically subtracted from the sample spectrum.
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (for the anhydrous form).
- Ionization: Electron ionization (EI) was employed with a standard ionization energy of 70 eV.
- Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the relative abundance of each ion.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow



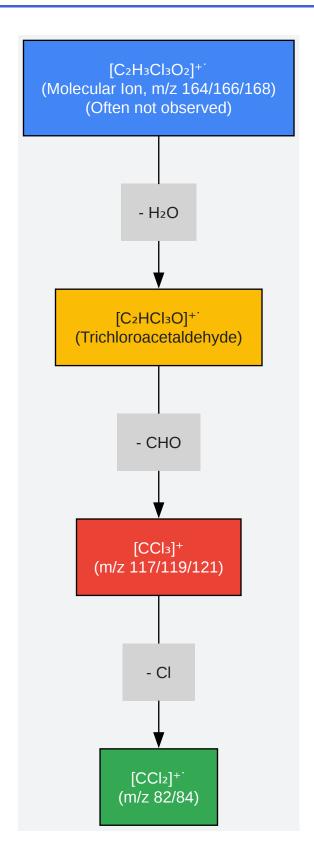


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A flowchart illustrating the general workflow for the spectroscopic analysis of chloral hydrate.

Diagram 2: Mass Spectrometry Fragmentation of Chloral Hydrate





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A simplified representation of the key fragmentation pathways for chloral hydrate in mass spectrometry.

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